(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid
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Overview
Description
Chemical Reactions Analysis
(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of (5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. One known target is aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . By inhibiting aldose reductase, the compound may help regulate glucose levels and prevent complications associated with diabetes.
Comparison with Similar Compounds
(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Chlorophenoxyacetates: These compounds contain a chlorophenoxy group linked to an acetic acid moiety.
Nitrobenzenes: These compounds contain a nitro group attached to a benzene ring.
Phenoxy compounds: These compounds contain a phenoxy group, which is an oxygen atom bonded to a benzene ring.
Properties
Molecular Formula |
C16H13ClN2O6 |
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Molecular Weight |
364.73 g/mol |
IUPAC Name |
2-[5-chloro-2-[(3-nitrophenyl)methylcarbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H13ClN2O6/c17-11-4-5-13(14(7-11)25-9-15(20)21)16(22)18-8-10-2-1-3-12(6-10)19(23)24/h1-7H,8-9H2,(H,18,22)(H,20,21) |
InChI Key |
VABIMMIJVWNHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O |
Synonyms |
5-chloro-2-((((3-nitrobenzyl)amino)carbonyl)phenoxy)acetic Acid IDD 393 IDD393 |
Origin of Product |
United States |
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